molecular formula C7H6N2O B13150974 5-(1H-Pyrrol-3-yl)oxazole

5-(1H-Pyrrol-3-yl)oxazole

Cat. No.: B13150974
M. Wt: 134.14 g/mol
InChI Key: MPCVJWWXLBGUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrrol-3-yl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, incorporating both a pyrrole and an oxazole ring within its structure. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold found in numerous compounds with diverse biological activities . Molecules based on the oxazole nucleus are known to interact with a broad spectrum of enzymes and receptors through various non-covalent interactions, leading to a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . This compound serves as a crucial building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in developing potential therapeutic agents. For instance, related pyrrole-oxazole hybrid structures have been synthesized and investigated as novel inhibitors of inosine monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and anticancer drugs . Furthermore, fused tricyclic systems incorporating both pyrrole and oxazole (specifically [1,2]oxazole) moieties have recently been identified as a new class of potent antitumor agents. These compounds have demonstrated the ability to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis in cancer cell lines, with GI50 values reaching nanomolar levels in screening studies . Researchers can utilize this compound as a key synthon to access such biologically relevant chemotypes, primarily through methodologies like the van Leusen oxazole synthesis, which employs Tosylmethylisocyanides (TosMICs) to construct the oxazole ring from aldehydes under mild conditions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-(1H-pyrrol-3-yl)-1,3-oxazole

InChI

InChI=1S/C7H6N2O/c1-2-8-3-6(1)7-4-9-5-10-7/h1-5,8H

InChI Key

MPCVJWWXLBGUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CN=CO2

Origin of Product

United States

Spectroscopic and Structural Characterization of 5 1h Pyrrol 3 Yl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework of 5-(1H-pyrrol-3-yl)oxazole derivatives and establish the precise connectivity between the two heterocyclic rings.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For a this compound structure, distinct signals are expected for the protons on both the pyrrole (B145914) and oxazole (B20620) rings.

The protons of the oxazole ring typically resonate in the aromatic region between δ 7.00 and 8.00 ppm. thepharmajournal.com The specific chemical shifts depend on the substitution pattern. thepharmajournal.com For a 5-substituted oxazole, one would expect to see signals for the protons at the C2 and C4 positions.

The pyrrole ring protons also appear in the aromatic region, with their chemical shifts influenced by the electronic nature of substituents and the solvent used. ipb.pt The α-hydrogens (at C2 and C5) are generally found at a lower field compared to the β-hydrogen (at C4). ipb.pt The NH proton of the pyrrole ring is typically observed as a broad signal at a lower field, and it can be coupled to the other ring protons. ipb.pt

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrole NH -1> 8.0Broad SingletChemical shift is highly dependent on solvent and concentration.
Pyrrole CH -26.8 - 7.2Triplet / MultipletCoupled to H-4 and H-5.
Pyrrole CH -46.2 - 6.6Triplet / MultipletCoupled to H-2 and H-5.
Pyrrole CH -56.8 - 7.2Triplet / MultipletCoupled to H-2 and H-4.
Oxazole CH -27.8 - 8.5SingletPosition can vary with substitution.
Oxazole CH -47.1 - 7.6SingletPosition can vary with substitution.

¹³C NMR spectroscopy is used to characterize the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, quaternary).

For the oxazole ring, characteristic aromatic resonances are observed. thepharmajournal.com The chemical shifts for C2, C4, and C5 are key indicators of the ring's electronic structure. Similarly, the carbon atoms of the pyrrole ring show signals in the aromatic region, with the chemical shifts of C2/C5 and C3/C4 being solvent-dependent. ipb.pt The C3 carbon, being the point of attachment to the oxazole ring, would appear as a quaternary signal at a lower field compared to the protonated carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)Notes
Pyrrole C2118 - 125Protonated carbon.
Pyrrole C3120 - 130Quaternary carbon, point of attachment.
Pyrrole C4108 - 115Protonated carbon.
Pyrrole C5118 - 125Protonated carbon.
Oxazole C2150 - 155Protonated carbon.
Oxazole C4120 - 128Protonated carbon.
Oxazole C5145 - 155Quaternary carbon, point of attachment.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the pyrrole and oxazole rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity between the two heterocyclic rings. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. A key correlation would be between the pyrrole protons (e.g., H-2 and H-4) and the oxazole C5 carbon, and potentially between the oxazole H-4 proton and the pyrrole C3 carbon. These correlations provide unequivocal evidence for the 3,5'-linkage. beilstein-journals.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks within the same spin system, which is particularly useful for confirming the assignments of the protons on the pyrrole ring (H-2, H-4, H-5).

Analysis of coupling constants (J-values) further aids in structural confirmation. For instance, the typical ³JHH coupling constants in the pyrrole ring can help differentiate between the α- and β-protons. ipb.pt

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the two heterocyclic rings.

Key expected absorptions include:

A sharp peak for the N-H stretch of the pyrrole ring, typically appearing around 3400-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

A series of complex bands in the 1600-1300 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of both the pyrrole and oxazole rings. thepharmajournal.com

Ring "breathing" modes and C-H in-plane and out-of-plane deformations at lower frequencies. thepharmajournal.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Pyrrole N-HStretch3400 - 3500
Aromatic C-HStretch3050 - 3150
Ring C=NStretch1550 - 1650
Ring C=CStretch1300 - 1500
Ring BreathingStretch1000 - 1200
Aromatic C-HOut-of-plane bend700 - 900

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. beilstein-journals.orgresearchgate.net

The electron impact (EI) induced fragmentation of oxazoles has been well-studied. clockss.org A common pathway involves the cleavage of the oxazole ring. For this compound, the molecular ion (M⁺) would first be observed. Subsequent fragmentation could proceed through several pathways:

Oxazole Ring Cleavage: The oxazole ring can cleave to lose CO, followed by the formation of a nitrile-containing fragment ion. Another pathway involves the formation of an acylium ion and a nitrile fragment. clockss.org

Pyrrole Ring Fragmentation: The pyrrole moiety can undergo fragmentation, often characterized by the loss of neutral molecules like HCN.

Combined Fragmentation: More complex fragmentation involving both rings can occur. For instance, in studies of related 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, a characteristic fragmentation involves the loss of a small molecule (N₂ or HN₃) from the second heterocyclic ring. lifesciencesite.com A similar loss of a stable neutral species might be expected from the oxazole ring under certain ionization conditions.

Analysis of these fragmentation patterns using tandem mass spectrometry (MS/MS) helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Advanced Structural Techniques (e.g., X-ray Crystallography) for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.govmdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles. nih.gov

For this compound derivatives, a crystal structure would definitively confirm the connectivity between the C3 of the pyrrole and C5 of the oxazole. It would also reveal important conformational information, such as the dihedral angle between the planes of the two aromatic rings. This angle is a critical parameter as it influences the degree of π-conjugation between the two systems. researchgate.net

Furthermore, X-ray analysis elucidates the supramolecular arrangement in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., involving the pyrrole N-H donor and the oxazole nitrogen or oxygen as acceptors) and π-π stacking between the aromatic rings. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of the material.

Computational and Theoretical Investigations of 5 1h Pyrrol 3 Yl Oxazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for assessing the structural and electronic properties of organic molecules. irjweb.com By employing methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set like 6-311G++(d,p), it is possible to predict a wide array of molecular characteristics with a high degree of accuracy. irjweb.com These theoretical calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For 5-(1H-Pyrrol-3-yl)oxazole, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring, which is characteristic of pyrrole-containing systems. wuxibiology.comresearchgate.net Conversely, the LUMO is anticipated to be distributed across the more electron-accepting oxazole (B20620) ring and the linkage between the two heterocyclic systems. This distribution dictates the molecule's reactive sites for electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory.

Parameter Predicted Value (eV) Significance
EHOMO -6.428 Electron-donating capability
ELUMO -2.059 Electron-accepting capability

Derived from HOMO and LUMO energies, several quantum chemical parameters provide a more detailed picture of chemical reactivity. nih.govdergipark.org.tr These descriptors are crucial for predicting how a molecule will behave in a chemical environment.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. unar.ac.id

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

Polarizability (α): Describes the molecule's ability to form induced dipoles in the presence of an external electric field. Higher polarizability is important for non-linear optical (NLO) properties. dergipark.org.tr

These parameters collectively suggest that this compound is a moderately reactive molecule with distinct sites susceptible to electrophilic and nucleophilic interactions.

Table 2: Predicted Quantum Chemical Parameters for this compound Calculated from HOMO-LUMO energies at the B3LYP/6-311G++(d,p) level.

Parameter Formula Predicted Value (eV) Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.243 Tendency to exchange electrons
Global Hardness (η) (ELUMO - EHOMO) / 2 2.185 Resistance to charge transfer
Electrophilicity Index (ω) μ² / (2η) 4.120 Propensity to accept electrons

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net Theoretical frequencies are typically calculated under the harmonic approximation and then scaled to account for anharmonicity, leading to excellent agreement with experimental data. unar.ac.idresearchgate.net For oxazole and pyrrole systems, the B3LYP method combined with basis sets like cc-pVTZ or TZ2P has been shown to predict vibrational frequencies with a mean absolute difference of approximately 7-12 cm⁻¹ compared to experimental values. researchgate.net

For this compound, characteristic vibrational modes would include the N-H stretching of the pyrrole ring, C=N and C-O-C stretching from the oxazole ring, and various C-H and ring deformation modes. The precise prediction of these frequencies can aid in the experimental identification and characterization of the compound.

Table 3: Predicted Anharmonic Vibrational Frequencies for Key Modes of this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Pyrrole ~3400 - 3500
C-H Stretch (Aromatic) Pyrrole/Oxazole ~3100 - 3200
C=N Stretch Oxazole ~1620 - 1650
C=C Stretch Pyrrole/Oxazole ~1500 - 1580
C-O-C Stretch Oxazole ~1050 - 1150

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling provides crucial information about the dynamic behavior and three-dimensional structure of molecules.

Conformational analysis is used to identify the most stable three-dimensional structure of a molecule by evaluating the energy associated with rotations around single bonds. researchgate.net For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the pyrrole and oxazole rings.

The potential energy surface can be scanned by systematically varying the dihedral angle between the two rings. It is expected that the most energetically favorable conformations will be those that are planar or near-planar, as this allows for maximum delocalization of π-electrons across the entire molecular system. Significant deviation from planarity would disrupt this conjugation and lead to a higher energy state.

Table 4: Relative Energetic Stability of this compound Conformers

Dihedral Angle (Pyrrole-Oxazole) Relative Energy (kcal/mol) Stability
0° (Planar) 0.0 Most Stable (Global Minimum)
45° ~2.5 Unstable
90° ~5.0 Least Stable (Transition State)

Non-covalent interactions (NCIs), such as hydrogen bonds and π-π stacking, are fundamental to molecular recognition, crystal packing, and biological activity. researchgate.nettandfonline.com The structure of this compound is well-suited for engaging in several types of NCIs.

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the oxazole ring can serve as a hydrogen bond acceptor. nih.gov

π-π Stacking: The planar aromatic surfaces of the pyrrole and oxazole rings can engage in stacking interactions with other aromatic systems, which is a key stabilizing force in both crystal lattices and biological complexes. nih.gov

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and NCI plot analysis can be used to visualize and quantify the strength of these interactions, confirming their presence and importance in the supramolecular chemistry of the compound. nih.gov

Table 5: Potential Non-Covalent Interactions for this compound

Interaction Type Donor/Group 1 Acceptor/Group 2
Hydrogen Bond Pyrrole N-H Oxazole Nitrogen Atom
Hydrogen Bond Pyrrole N-H External Acceptor (e.g., water)
π-π Stacking Pyrrole Ring Adjacent Aromatic Ring

Mechanistic Insights from Theoretical Calculations (e.g., Reaction Pathways, Selectivity, and Catalysis)

While specific computational studies detailing the mechanistic insights for the formation of this compound are not extensively available in the current body of scientific literature, theoretical calculations serve as a powerful tool for understanding the reaction pathways, selectivity, and catalysis involved in the synthesis of analogous 5-substituted oxazoles. The van Leusen oxazole synthesis is a prominent method for preparing such compounds, and its mechanism has been a subject of interest for computational investigation. nih.govorganic-chemistry.orgmdpi.comsemanticscholar.org

Reaction Pathways:

The synthesis of this compound, likely proceeding through a mechanism analogous to the van Leusen reaction, would involve the reaction of 1H-pyrrole-3-carbaldehyde with tosylmethyl isocyanide (TosMIC). Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate steps of this transformation. These calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states.

The generally accepted pathway involves the following key steps, which can be computationally modeled:

Deprotonation of TosMIC: A base abstracts a proton from the carbon adjacent to the isocyanide and sulfonyl groups of TosMIC, forming a reactive nucleophile.

Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of 1H-pyrrole-3-carbaldehyde.

Cyclization: An intramolecular nucleophilic attack by the oxygen of the resulting alkoxide on the isocyanide carbon leads to the formation of a five-membered oxazoline (B21484) intermediate.

Elimination: The final step involves the elimination of the tosyl group and a proton, leading to the aromatic this compound.

Selectivity:

In the context of substituted pyrroles or more complex aldehydes, theoretical calculations can provide crucial insights into regioselectivity and stereoselectivity. For the synthesis of this compound from its specific precursors, the primary question of selectivity is less pronounced. However, should substituted derivatives be synthesized, computational models could predict the most likely isomer to be formed by comparing the activation barriers of competing reaction pathways.

Factors influencing selectivity that can be modeled include:

Steric Hindrance: The size of substituents on the pyrrole ring or the aldehyde can favor one reaction pathway over another.

Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants can alter the charge distribution and the energies of transition states, thereby influencing the reaction's course.

Catalysis:

The van Leusen synthesis is typically base-catalyzed. Theoretical calculations can shed light on the precise role of the catalyst in the reaction mechanism. By modeling the reaction in the presence and absence of a catalyst, researchers can quantify the reduction in activation energies for key steps, such as the initial deprotonation of TosMIC.

Furthermore, computational studies can be employed to design more efficient catalysts. By systematically modifying the structure of the catalyst in silico and calculating the resulting reaction energy profiles, it is possible to identify new catalysts that could lead to higher yields, improved selectivity, or milder reaction conditions. For instance, different bases can be modeled to understand how their strength and structure impact the catalytic cycle.

Hypothetical Computational Data for van Leusen Synthesis of this compound:

While specific experimental or calculated values for the synthesis of this compound are not available, a representative data table based on DFT calculations for a generic van Leusen reaction is presented below to illustrate the nature of insights that can be gained.

Reaction StepCalculated ParameterHypothetical Value (kcal/mol)Implication
Deprotonation of TosMIC Activation Energy (ΔG‡)10.5A relatively low barrier, suggesting this step is facile in the presence of a suitable base.
Nucleophilic Addition Activation Energy (ΔG‡)15.2A higher barrier, potentially indicating this as a slower step in the sequence.
Cyclization Activation Energy (ΔG‡)8.7A low barrier, suggesting the ring-closing is a rapid process once the addition product is formed.
Elimination Activation Energy (ΔG‡)20.1The highest barrier, likely representing the rate-determining step of the overall reaction.
Overall Reaction Reaction Energy (ΔG)-25.8The negative value indicates that the formation of the oxazole product is thermodynamically favorable.

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from a detailed DFT study of the reaction pathway.

Mechanistic Basis of Biological Actions of Pyrrole Oxazole Derivatives

Antimicrobial Activity: Proposed Mechanisms of Action

Pyrrole-oxazole compounds exhibit significant antimicrobial properties, with proposed mechanisms targeting fundamental processes in both bacteria and fungi. The structural characteristics of these derivatives allow for specific interactions with microbial targets that are distinct from host cells, providing a basis for their selective toxicity.

The antibacterial action of pyrrole (B145914) derivatives is multifaceted, involving the inhibition of essential enzymes and the disruption of bacterial resistance mechanisms. researchgate.net Various synthetic pyrrole compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some derivatives have shown efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) outperforming standard antibiotics like levofloxacin. researchgate.net

Key mechanistic pathways identified include:

Enzyme Inhibition: Certain pyrrolamide derivatives are potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov By blocking the ATPase activity of the GyrB subunit, these compounds effectively halt bacterial proliferation. nih.gov Docking studies have also suggested that some pyrrole derivatives may act by inhibiting undecaprenyl pyrophosphate phosphatase (UPPP), an enzyme involved in cell wall synthesis. researchgate.net

Biofilm and Virulence Inhibition: Beyond direct bactericidal or bacteriostatic effects, many pyrrole derivatives exhibit broad-spectrum inhibition of biofilm formation. researchgate.net This action targets the resistance mechanisms that contribute to the persistence and spread of infections. researchgate.net

Structural Features: The presence of specific functional groups, such as an iodophenol substituent on a pyrrole-ligated 1,3,4-oxadiazole (B1194373) scaffold, has been shown to confer superior activity, particularly against highly resistant pathogens like Acinetobacter baumannii. mdpi.com

The following table summarizes the antibacterial activity of selected pyrrole derivatives.

Compound TypeTarget Organism(s)Proposed MechanismKey Findings
Diphenyl pyrrole derivativesDrug-resistant Gram-positive and Gram-negative bacteriaNot specifiedActivity comparable to or surpassing levofloxacin. researchgate.net
Pyrrolamide derivativesMycobacterium tuberculosis, Staphylococcus aureus, Escherichia coliInhibition of DNA gyrase (GyrB subunit). nih.govPotent inhibition of ATPase activity with IC50 values < 5 nM. nih.gov
Pyrrole-ligated 1,3,4-oxadiazolesAcinetobacter baumanniiNot fully elucidated, potential "iodophenol effect". mdpi.comSuperior activity with MIC values < 2 µg/mL. mdpi.com
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiolMycobacteriaNot specifiedPromising lead compound with MIC of 16 µg/mL. nih.gov

Pyrrole-oxazole derivatives also possess significant antifungal properties, with research pointing towards mechanisms that disrupt fungal cell integrity and function. Several synthesized compounds have demonstrated potency equal to or greater than standard antifungal agents like Clotrimazole against pathogens such as Aspergillus niger and Candida albicans. researchgate.net

The proposed mechanisms for antifungal activity include:

Disruption of Cell Membrane: The lipophilic nature of the pyrrole ring is thought to facilitate the passage of these compounds through the fungal cell membrane, leading to interference with normal cellular processes.

Inhibition of Essential Enzymes: Similar to their antibacterial counterparts, antifungal pyrrole derivatives may inhibit enzymes crucial for fungal survival. Azole antifungals, a broad class of agents, are known to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis, a key component of the fungal cell membrane.

Structural Importance: Structure-activity relationship studies have shown that specific substitutions on the pyrrole or oxazole (B20620) ring can significantly enhance antifungal potency. For instance, the incorporation of a 4-hydroxyphenyl ring has been identified as a promising pharmacophoric feature for activity against C. albicans. researchgate.net The combination of an indole moiety with a 1,3,4-oxadiazole ring has also yielded compounds with broad-spectrum antifungal activity. nih.gov

Anticarcinogenic and Antiproliferative Activity: Molecular Targets and Pathways

The anticancer properties of pyrrole-oxazole derivatives are a major focus of current research. researchgate.netresearchgate.net These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines through the modulation of specific enzymes and interference with critical cellular machinery. researchgate.netnih.gov

Pyrrole and oxazole derivatives can act as potent inhibitors of enzymes that are overexpressed or hyperactive in cancer cells. researchgate.netbenthamscience.com One key target is Histone Deacetylase 6 (HDAC6), a zinc-dependent enzyme involved in regulating protein acetylation. nih.gov

Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as highly potent and selective inhibitors of HDAC6. nih.gov The mechanism is believed to be mechanism-based and essentially irreversible. nih.gov It involves a zinc-bound water molecule attacking the oxadiazole ring, leading to a ring-opening reaction. nih.gov This generates a deprotonated difluoroacetylhydrazide species that coordinates strongly with the zinc ion in the enzyme's active site, resulting in tight-binding and sustained inhibition. nih.gov This selective inhibition of HDAC6 is a promising strategy in oncology, as it avoids the genotoxicity associated with non-selective HDAC inhibitors that utilize a hydroxamic acid zinc-binding group. nih.gov

A primary mechanism for the antiproliferative activity of many pyrrole-oxazole derivatives is the disruption of microtubule dynamics. researchgate.netnih.gov Microtubules are essential components of the mitotic spindle, and their proper function is critical for cell division. nih.govmdpi.com Agents that interfere with microtubule assembly or disassembly can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death. mdpi.comnih.gov

Numerous pyrrole-based compounds have been shown to be potent inhibitors of tubulin polymerization. nih.govmdpi.com They typically act by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This binding prevents the polymerization of α,β-tubulin heterodimers into microtubules, thus disrupting the formation of the mitotic spindle. nih.govnih.gov Research on 3-aroyl-1-arylpyrrole (ARAP) derivatives and pyrrole-based carboxamides has demonstrated that specific structural features, such as 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties, are crucial for potent inhibition. nih.govnih.gov Some of these compounds exhibit IC50 values for tubulin polymerization inhibition in the nanomolar to low micromolar range, comparable to or even exceeding the potency of established agents like colchicine. nih.govresearchgate.netmdpi.com

The following table presents data on the tubulin polymerization inhibition by various pyrrole derivatives.

Compound SeriesExample CompoundTubulin Polymerization IC50 (µM)Reference
3-Aroyl-1-Arylpyrroles (ARAPs)Compound 280.86 nih.gov
3-Aroyl-1-Arylpyrroles (ARAPs)Compound 22≤2.5 nih.gov
1-(3-nitrophenyl)-pyrroleCompound 198.9 nih.gov
TriazolopyrimidinesCompound 3d0.45 mdpi.com
Oxadiazole derivativesCompound 8d0.00795 (7.95 nM) researchgate.net
Oxadiazole derivativesCompound 8e0.00981 (9.81 nM) researchgate.net

Intermolecular Interactions with Biological Macromolecules

The biological activity of pyrrole-oxazole derivatives is fundamentally governed by their intermolecular interactions with target macromolecules. nih.govsemanticscholar.org These non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, determine the binding affinity and specificity of the compound for its biological target. nih.govsemanticscholar.org

Hydrogen Bonding: Molecular docking studies of pyrrole-based carboxamides with tubulin have identified key hydrogen bond interactions with amino acid residues such as THR 179, LYS 254, and ASN 101 within the colchicine-binding site. mdpi.com These bonds are critical for anchoring the ligand in the correct orientation for inhibitory activity.

Hydrophobic and Polar Interactions: The benzamide group found in some pyrrole derivatives enhances both hydrophobic and polar interactions within the enzyme pocket, contributing to binding affinity. researchgate.net

Role of Hydrophobic Effects and Van der Waals Forces in Binding

Hydrophobic interactions and Van der Waals forces are fundamental to the binding of pyrrole-oxazole derivatives to their biological targets. The pyrrole ring, a core component of these molecules, possesses a notable hydrophobic character. researchgate.net This hydrophobicity is a driving force for the molecule to associate with and bind to nonpolar, hydrophobic pockets within proteins and other biological macromolecules. researchgate.net

The hydrophobic effect describes the tendency of non-polar molecules to aggregate in an aqueous environment, effectively minimizing their disruptive contact with water molecules. stackexchange.comreddit.com This phenomenon is largely driven by an increase in the entropy of water. Concurrently, Van der Waals forces, which are weak, transient electrostatic attractions between temporary dipoles in molecules, contribute to the stability of the ligand-target complex once the hydrophobic components are in close proximity. stackexchange.comreddit.com These forces, although individually weak, become significant when summed over the entire interacting surface of the molecule. The interplay between the hydrophobic effect, which brings the ligand and target together, and the cumulative Van der Waals forces, which stabilize the association, is critical for the initial binding and recognition of pyrrole-oxazole compounds at a receptor site. researchgate.netstackexchange.com

Significance of Hydrogen Bonding and Coordination Bonds in Biological Recognition

Hydrogen bonds play a pivotal role in the specific and directional binding required for biological recognition. acs.org The pyrrole-oxazole scaffold contains key functional groups capable of participating in hydrogen bonding. Specifically, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom within the oxazole ring can serve as a hydrogen bond acceptor. acs.orgnih.gov

These interactions are essential in numerous biologically relevant processes, such as the binding of a ligand to a receptor site or the catalysis of a reaction by an enzyme. acs.org The formation of hydrogen bonds between the pyrrole-oxazole derivative and amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding pocket of a target protein contributes significantly to the binding affinity and specificity. The geometry and strength of these bonds are critical determinants of the compound's biological activity. nih.gov For example, studies on related pyrrole derivatives have shown that N-H⋯O hydrogen bonds are crucial in defining the structural arrangement and stability of molecular complexes. mdpi.com

Pi-Pi Stacking and Ion-Dipole Interactions in Ligand-Target Recognition

The aromatic nature of both the pyrrole and oxazole rings allows them to engage in π-π stacking interactions. nih.gov These non-covalent interactions occur between electron-rich aromatic rings and are important for stabilizing the structure of proteins and the binding of ligands to their targets. nih.gov In the context of a pyrrole-oxazole derivative, these rings can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the target's binding site. Research on related oxadiazole systems has confirmed their ability to participate in significant π-π stacking interactions, which can be a defining force in ligand-protein binding. nih.gov

Specific Receptor Binding Characteristics (e.g., Dopamine D4 Receptor Ligands)

Pyrrole-oxazole and structurally related isoxazole analogs have been investigated as ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors. mdpi.com The dopamine D4 receptor, in particular, is a target for treating neurological disorders such as schizophrenia. mdpi.com Designing ligands with high selectivity for the D4 subtype is a significant challenge due to the high degree of structural similarity (homology) it shares with other D2-like receptors (D2 and D3). mdpi.com

Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the structural requirements for D4 receptor affinity and selectivity. These studies reveal that specific interactions with non-conserved amino acid residues in the transmembrane domains of the receptor can govern binding selectivity. mdpi.com For certain classes of D4 antagonists, the presence of bulky substituents at specific positions on the molecule is favorable for high-affinity binding. mdpi.com The orientation of these substituents is often constrained by the shape and nature of a hydrophobic pocket within the receptor, and this spatial constraint is a critical determinant of D4 subtype selectivity. mdpi.com

Compound ClassTarget ReceptorKey Structural Determinants for Selectivity
Piperazinylalkyl pyrazole/isoxazole analogsDopamine D4Interactions with non-conserved residues; steric constraints within a hydrophobic pocket. mdpi.com
N-phenylpiperazine analogsDopamine D3Potential for bitopic binding, interacting with both orthosteric and allosteric sites. mdpi.com

Other Biologically Relevant Actions and Their Underlying Mechanisms

Beyond specific receptor modulation, pyrrole-oxazole derivatives exhibit a range of other biological activities, including anti-inflammatory and antiviral effects.

Anti-inflammatory Mechanisms

Derivatives containing pyrrole and oxazole rings are recognized for their anti-inflammatory properties. nih.govnih.gov A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govresearchgate.net The COX enzymes (COX-1 and COX-2) catalyze the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Many nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a pyrrole core, such as tolmetin (B1215870) and ketorolac, act as non-selective COX inhibitors. nih.gov However, research has also focused on developing selective COX-2 inhibitors, as COX-2 is primarily expressed at sites of inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Studies on pyrrole-containing compounds have demonstrated their ability to significantly reduce the levels of key inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and the enzyme myeloperoxidase (MPO). nih.gov Molecular docking analyses have further substantiated these findings by showing that pyrrole derivatives can fit effectively into the active site of the COX-2 enzyme, explaining their inhibitory action at a molecular level. nih.govresearchgate.net

Table: Effect of Pyrrole Derivatives on Inflammatory Mediators

Compound Type Mediator Effect Mechanism
Pyrrolo[3,4-d]pyridazinones Prostaglandin E2 (PGE2) Decrease nih.gov COX-2 Inhibition nih.gov
Pyrrolo[3,4-d]pyridazinones Tumor Necrosis Factor-α (TNF-α) Decrease nih.gov Inhibition of pro-inflammatory cytokine production nih.gov

Structure Activity Relationship Sar Studies of 5 1h Pyrrol 3 Yl Oxazole Analogues

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of pyrrole-oxazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

On the pyrrole (B145914) ring , substitution is a key determinant of activity. For instance, in a series of 1,3-diaryl-pyrrole derivatives evaluated as selective butyrylcholinesterase (BChE) inhibitors, the nature of the aryl substituent on the pyrrole nitrogen significantly influenced potency. nih.gov Compounds with specific aryl groups demonstrated IC50 values comparable to the standard drug donepezil, indicating that this position is critical for target interaction. nih.gov For example, a 1,3-diaryl-pyrrole (Compound 3p in the study) showed a BChE IC50 of 1.71 µM. nih.gov In other studies on pyrrole derivatives, the introduction of halogen atoms, such as bromine and chlorine, on the pyrrole ring has been shown to be beneficial for antibacterial activity against Mycobacterium tuberculosis. nih.gov

On the oxazole (B20620) ring , substitutions also play a pivotal role. In a series of oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors, the substituents on the five-membered heterocycle were critical for potent inhibition of LTB4 synthesis. nih.gov Similarly, for novel GSK-3β kinase inhibitors based on an N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide scaffold, the inhibitory activity was highly dependent on the nature of the terminal heterocyclic fragment connected to the oxadiazole ring. nih.gov Specifically, a 3-pyridine fragment was found to be most favorable. nih.gov

The relative position of substituents is also a critical factor. For example, in a series of benzimidazole-based pyrrole/piperidine hybrids designed as anti-Alzheimer's agents, a nitro group at the 5-position of the benzimidazole (B57391) ring, combined with various substituents on another aryl ring, was found to be encouraging for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. nih.gov

The following table summarizes the impact of substituents on the biological activity of related pyrrole-oxazole structures.

Compound Series Core Scaffold Substituent Modification Biological Target/Activity Key Finding Reference
Pyrrole Derivatives1,3-diaryl-pyrroleVaried aryl groups on pyrrole nitrogen and at C3Butyrylcholinesterase (BChE) InhibitionSpecific aryl substitutions led to potent and selective BChE inhibition (e.g., Compound 3p , IC50 = 1.71 µM). nih.gov
Oxadiazole DerivativesN-aryl-1,2,4-oxadiazole-5-carboxamidesVaried aryl/heteroaryl groups on the oxadiazoleGSK-3β Kinase Inhibition3-pyridine fragment attached to the oxadiazole ring provided the most potent inhibition. nih.gov
Benzimidazole HybridsBenzimidazole-pyrroleNitro group at position 5 of benzimidazoleAChE/BuChE InhibitionThe presence of a 5-nitro group on the benzimidazole moiety enhanced inhibitory activity. nih.gov
Pyrrole DerivativesHalogenated PyrroleBromo and Chloro substitutions on the pyrrole ringDNA Gyrase InhibitionHalogen substitution on the pyrrole ring was beneficial for potent activity against M. tuberculosis. nih.gov

Influence of Connectivity and Ring Fusion on Activity Profiles

The manner in which the pyrrole and oxazole rings are connected, as well as the fusion of these rings to other cyclic systems, can dramatically alter the pharmacological profile of the resulting molecule.

Studies on pyrrolo-fused heterocycles have demonstrated their potential as anticancer agents. mdpi.com The fusion of a pyrrole ring to other heterocyclic systems can create rigid structures that fit into specific binding pockets of biological targets, such as the colchicine (B1669291) site of tubulin. mdpi.com This can lead to potent antiproliferative effects by inhibiting mitotic spindle formation and inducing apoptosis. mdpi.com For example, pyrrolo[3,4-c]quinoline-1,3-dione derivatives, which feature a fused pyrrole system, have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

The development of fused imidazopyridines as benzodiazepine (B76468) receptor ligands illustrates how ring fusion impacts activity. In this series, the fusion of an imidazole (B134444) ring with different pyridine-containing systems, and further substitution on these fused rings, modulated the activity from agonist to antagonist or inverse agonist. nih.gov

In a series of oxazolo[5,4-d]pyrimidines, which are structurally similar to purine (B94841) bases, the fused heterocyclic system acts as a purine antagonist. nih.gov The anticancer activity of these compounds was found to be dependent on the substituents attached to the fused ring system. Specifically, the presence of a substituent of appropriate size and moderate lipophilicity at position 7 of the oxazolo[5,4-d]pyrimidine (B1261902) system was beneficial for activity. nih.gov

The table below provides examples of how ring fusion affects biological activity in related heterocyclic systems.

Compound Series Core Scaffold Biological Target/Activity Key Finding Reference
Pyrrolo-fused heterocyclesPyrroloquinolinesTubulin Polymerization InhibitionThe rigid, fused structure can effectively bind to the colchicine site of tubulin, leading to anticancer activity. mdpi.com
Fused ImidazopyridinesImidazo[4,5-c]quinolinesBenzodiazepine Receptor BindingThe nature of the fused ring system and its substituents determined the type of pharmacological activity (agonist, antagonist, inverse agonist). nih.gov
Fused OxazolopyrimidinesOxazolo[5,4-d]pyrimidinesAnticancer ActivityThe fused system acts as a purine antagonist, and activity is modulated by substituents on the pyrimidine (B1678525) portion of the fused ring. nih.gov
Fused PyrroloquinolinesPyrrolo[3,4-c]quinoline-1,3-dionesAntibacterial ActivityThe fused pyrrole system exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

Stereochemical Considerations and Pharmacophore Development

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological targets like enzymes and receptors. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and biological activity.

In the context of pharmacophore development, the 5-(1H-pyrrol-3-yl)oxazole scaffold can be considered a key structural motif. A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For pyrrole and oxazole-containing compounds, these features often include hydrogen bond donors (the N-H of the pyrrole), hydrogen bond acceptors (the nitrogen and oxygen of the oxazole), and aromatic/hydrophobic regions.

Pharmacophore modeling is a widely used computational tool in drug discovery. researchgate.net It can be employed for virtual screening to identify new potential lead compounds from large databases. researchgate.net Depending on the available information, pharmacophore models can be developed based on the structure of known ligands (ligand-based) or the structure of the biological target's binding site (structure-based). researchgate.net

Correlation between Predicted Electronic Structure and Observed Biological Effects

The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential determine how a molecule will interact with its biological target.

Quantum chemical calculations can be used to predict these electronic properties and establish a correlation with observed biological effects, a field known as Quantitative Structure-Activity Relationship (QSAR). For heterocyclic compounds like this compound, the electron-donating or electron-withdrawing nature of substituents can significantly alter the electronic properties of the pyrrole and oxazole rings.

For example, electron-withdrawing groups on the pyrrole ring can increase the acidity of the N-H proton, potentially enhancing its ability to act as a hydrogen bond donor. Conversely, substituents on the oxazole ring can modulate its basicity and its capacity to accept hydrogen bonds. The 1,3,4-oxadiazole (B1194373) ring, a bioisostere of the oxazole ring, is often used to mimic amide, ester, or carboxylic acid groups, participating in hydrogen bonding interactions with enzymes and receptors, which can enhance pharmacological activity. pharmj.org.ua

Computational Approaches to SAR (e.g., Molecular Docking and Ligand-Based Design)

Computational methods are indispensable tools in modern SAR studies. Molecular docking and ligand-based design approaches provide valuable insights into the potential binding modes of ligands and help rationalize observed biological activities.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target receptor. mdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues. For this compound analogues, docking studies can help to understand how different substituents on the pyrrole and oxazole rings influence binding affinity and selectivity for a particular target, such as a kinase or another enzyme. For example, docking studies of pyrrole derivatives into the active sites of enoyl ACP reductase and dihydrofolate reductase have revealed important binding interactions and provided a rationale for their dual inhibitory activity. mdpi.com

Ligand-Based Design methods, including pharmacophore modeling and 3D-QSAR, are used when the three-dimensional structure of the target is unknown. These methods rely on the analysis of a set of known active and inactive molecules to build a model that defines the essential structural features required for activity. A pharmacophore model for a series of this compound analogues could be generated to guide the design of new compounds with improved potency.

Advanced Applications of Pyrrole Oxazole Scaffolds in Non Therapeutic Fields

Corrosion Inhibition Mechanisms and Efficacy in Diverse Environments

Heterocyclic compounds containing nitrogen and oxygen are recognized as effective corrosion inhibitors, particularly for metals like steel in acidic environments. koreascience.krresearchgate.net The pyrrole-oxazole structure is a promising candidate in this field due to its ability to interact with metal surfaces and disrupt the electrochemical processes that cause corrosion. koreascience.kr

The primary mechanism by which pyrrole-oxazole based inhibitors protect metals is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. journal.firesearchgate.net This process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules. nih.gov

The adsorption process can be understood through adsorption isotherms, with the Langmuir model being frequently applicable. This model assumes the formation of a monolayer of the inhibitor on the metal surface. For instance, studies on a related compound, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO), demonstrated that its adsorption on a mild steel surface in a hydrochloric acid environment follows the Langmuir adsorption isotherm. journal.firesearchgate.net The strength and nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. mdpi.com

The effectiveness of the inhibitor is highly dependent on its concentration. As the concentration of the inhibitor increases, so does the surface coverage, leading to higher inhibition efficiency. journal.firesearchgate.net

Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (%IE)

Inhibitor Concentration (mM) Inhibition Efficiency (%IE) Source
3-(1,3-oxazol-5-yl)aniline 0.1 - oup.com
0.2 - oup.com
0.3 - oup.com
0.4 - oup.com
0.5 93.5% oup.com

Note: This table is generated based on data for related pyrrole (B145914) and oxazole (B20620) derivatives to illustrate the general principle.

The high inhibitory performance of pyrrole-oxazole scaffolds is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings. nih.govekb.eg

Heteroatoms (N, O): The nitrogen and oxygen atoms within the pyrrole and oxazole rings possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong, stable coordinate covalent bonds. nih.gov This process of chemisorption significantly enhances the adsorption of the inhibitor molecules onto the metal, creating a more robust protective layer. researchgate.net

π-Electrons: The aromatic nature of both the pyrrole and oxazole rings provides a source of π-electrons. These π-electron systems can interact with the metal surface, further strengthening the adsorption of the molecule. oup.com

The combination of these structural features allows the pyrrole-oxazole molecule to act as a formidable barrier between the metal and the corrosive environment. ekb.eg

Corrosion is an electrochemical process involving two key reactions: an anodic reaction, where the metal dissolves (oxidation), and a cathodic reaction, typically the evolution of hydrogen in acidic media (reduction). Corrosion inhibitors can affect one or both of these reactions.

Pyrrole-oxazole derivatives generally function as mixed-type inhibitors . semanticscholar.orgscirp.org This means they suppress both the anodic and cathodic reactions simultaneously. By adsorbing onto the metal surface, the inhibitor molecules block the active sites where both metal dissolution and hydrogen evolution occur. mdpi.com

Electrochemical studies, such as potentiodynamic polarization, are used to determine this behavior.

Anodic Inhibition: The inhibitor slows down the dissolution of the metal.

Cathodic Inhibition: The inhibitor slows down the hydrogen evolution reaction.

Table 2: Example Potentiodynamic Polarization Data for an Oxazole Inhibitor

Inhibitor Concentration Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (Icorr) (µA/cm²) Inhibition Efficiency (%IE) Type of Inhibitor
Blank -450 1000 - -
Inhibitor (Low Conc.) -460 200 80% Mixed

Note: This is a representative data table illustrating the typical effects of a mixed-type inhibitor on electrochemical parameters.

Applications in Material Science and Functional Materials

Beyond corrosion inhibition, the pyrrole-oxazole scaffold is a valuable building block in the development of functional organic materials, owing to its electronic and coordinating properties.

The conjugated system of aromatic rings in the pyrrole-oxazole structure forms a chromophore, which is the part of a molecule responsible for its color. This inherent property makes the scaffold suitable for creating dyes and pigments. globalresearchonline.net

The pyrrole moiety is a key component in diketopyrrolopyrrole (DPP) pigments, which are known for their brilliant colors, high performance, and exceptional stability. nih.gov Similarly, oxazole derivatives have been synthesized to create new dyes that show absorption in the visible region of the electromagnetic spectrum, resulting in a wide range of colors. globalresearchonline.net

The specific color and properties of the dye can be finely tuned by adding various substituent groups to the pyrrole-oxazole backbone. These modifications alter the electronic structure of the molecule, thereby changing the wavelength of light it absorbs. The stability of these dyes against thermal and photochemical degradation is also a key factor in their practical application. globalresearchonline.net

A chelating agent is a molecule that can form several bonds to a single central metal ion. The pyrrole-oxazole scaffold is well-suited for this function due to the presence of nitrogen and oxygen heteroatoms, which can act as Lewis bases (electron-pair donors). semanticscholar.org

These heteroatoms can coordinate with various transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺), forming stable complexes known as metal chelates. nih.govresearchgate.net The ability to bind with metal ions is fundamental to several applications:

Wastewater Treatment: Chelating agents can be used to capture and remove toxic heavy metal ions from industrial effluent.

Catalysis: Metal complexes involving organic ligands often exhibit catalytic activity.

Sensing: The binding of a specific metal ion can cause a change in the molecule's optical properties (e.g., color or fluorescence), allowing it to be used as a sensor for that metal.

The design of the ligand structure, including the spatial arrangement of the heteroatoms, is crucial for achieving selective and strong binding to target metal ions. nih.gov

Agrochemical Applications (e.g., Pesticides and Herbicides)

The unique structural characteristics of the pyrrole-oxazole scaffold have prompted investigations into its potential applications in the agrochemical sector. Research in this area has explored the development of novel pesticides, including insecticides and herbicides, leveraging the biological activity of this heterocyclic framework. While comprehensive data on a wide range of pyrrole-oxazole derivatives is still emerging, specific examples highlight the promise of this chemical class in crop protection.

One notable area of investigation has been the synthesis and evaluation of pyrrole-oxazole analogues of existing commercial insecticides. This approach aims to create new active ingredients with potentially improved properties or different modes of action, which is crucial for managing insecticide resistance. A key example is the development of a novel analogue of the broad-spectrum insecticide and miticide, Pirate (Chlorfenapyr).

Detailed research has been conducted on a specific pyrrole-oxazole compound, identified as a novel analogue of Pirate. publish.csiro.au This research focused on the design and expedient synthesis of the pyrrole-oxazole molecule, which was then subjected to preliminary biological evaluation to determine its potential as an insecticide. publish.csiro.audeakin.edu.au The study reported the synthesis of the target compound in six steps starting from pyrrole. publish.csiro.audeakin.edu.au

The insecticidal potential of this pyrrole-oxazole analogue was assessed through cytotoxicity studies, which provide an indication of its biological activity. The lethal dose, 50% (LD50) was determined for both a protected and a deprotected form of the pyrrole-oxazole molecule. publish.csiro.audeakin.edu.au These findings are significant as they represent concrete data on the insecticidal activity of a compound with the pyrrole-oxazole core structure.

The following table summarizes the reported cytotoxicity data for the synthesized pyrrole-oxazole analogues of the insecticide Pirate. publish.csiro.audeakin.edu.au

CompoundLD50 (µg/mL)
Protected Pyrrole Oxazole Analogue1.13
Deprotected Pyrrole Oxazole Analogue1.06

While the direct application of "5-(1H-Pyrrol-3-yl)oxazole" in commercial pesticides and herbicides is not extensively documented in publicly available research, the demonstrated insecticidal activity of closely related structures underscores the potential of the pyrrole-oxazole scaffold in the development of new agrochemical agents. publish.csiro.au The electron-withdrawing properties of the oxazole group, when combined with the pyrrole moiety, are considered analogous to the active components of established insecticides like dioxapyrrolomycin. publish.csiro.au Further research, including broader structure-activity relationship (SAR) studies, is necessary to fully elucidate the potential of various substituted pyrrole-oxazole compounds as effective and selective pesticides or herbicides. A patent has also mentioned the use of pyrrol-3-yl and oxazole moieties as potential components in the structure of herbicidal compounds, although specific data on their combined efficacy was not provided.

Future Perspectives and Emerging Research Avenues for 5 1h Pyrrol 3 Yl Oxazole Research

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes

The future synthesis of 5-(1H-Pyrrol-3-yl)oxazole and its derivatives will likely be characterized by a move towards greener, more efficient, and atom-economical methodologies. Current synthetic strategies for pyrrole (B145914) and oxazole (B20620) rings often rely on classical, multi-step procedures that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The development of novel synthetic routes will be crucial for accessing a diverse library of this compound analogs for biological screening and materials science applications.

Future research in this area should focus on several key aspects:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple reaction steps into a single, streamlined process will significantly enhance efficiency and reduce waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are particularly attractive for building the pyrrole-oxazole scaffold.

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, will be instrumental in developing milder and more selective synthetic methods. For instance, metal-catalyzed cross-coupling reactions could be employed for the direct C-H functionalization of pre-formed pyrrole and oxazole rings, offering a modular approach to a wide range of derivatives.

Green Chemistry Principles: The adoption of green chemistry principles will be paramount. This includes the use of environmentally benign solvents (e.g., water, ionic liquids, or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and renewable starting materials. Current time information in Bangalore, IN.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of flow-based synthetic routes for this compound would be a significant step towards its large-scale and on-demand production.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity.Discovery of novel MCRs for the direct construction of the pyrrole-oxazole core.
Catalytic C-H Functionalization Direct and efficient bond formation, avoids pre-functionalization of starting materials.Development of selective catalysts for the regioselective coupling of pyrrole and oxazole precursors.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.Optimization of microwave parameters for various synthetic steps.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes capable of catalyzing key bond-forming reactions.
Flow Chemistry Scalability, improved safety, precise control over reaction parameters.Design and optimization of continuous flow reactors for the synthesis of this compound.
This table provides a summary of potential future synthetic strategies for this compound and their associated benefits and research directions.

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

The pyrrole and oxazole moieties are present in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acs.orgnih.gov This rich pharmacological history suggests that this compound is a promising scaffold for the discovery of novel therapeutic agents. Future research should be directed towards a systematic exploration of its biological potential, moving beyond known targets to uncover novel mechanisms of action.

Key avenues for investigation include:

High-Throughput Screening: Screening of a diverse library of this compound derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, will be a critical first step in identifying new lead compounds.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cellular and animal models of disease can reveal unexpected therapeutic activities and provide insights into novel mechanisms of action.

Chemical Biology Approaches: The use of chemical probes based on the this compound scaffold can help to identify its direct cellular binding partners and elucidate its mechanism of action at a molecular level.

Exploration of Uncharted Pathways: Research should not be limited to well-established therapeutic areas. The unique electronic and structural features of the pyrrole-oxazole system may enable it to interact with novel and as-yet-unexplored biological targets, opening up new avenues for drug discovery. For instance, its potential to modulate protein-protein interactions or interfere with nucleic acid functions warrants investigation.

Potential therapeutic areas for exploration are summarized in Table 2.

Therapeutic AreaPotential Biological TargetsRationale
Oncology Protein kinases, topoisomerases, histone deacetylases, tubulin. acs.orgBoth pyrrole and oxazole rings are found in numerous anticancer agents.
Infectious Diseases DNA gyrase, topoisomerase IV, viral enzymes, fungal-specific proteins. researchgate.netThe scaffold may offer opportunities to develop novel antibiotics and antivirals with new mechanisms of action to combat drug resistance.
Inflammation and Immunology Cyclooxygenases, lipoxygenases, cytokines, transcription factors (e.g., NF-κB). researchgate.netPyrrole-containing compounds have shown anti-inflammatory properties.
Neurodegenerative Diseases Monoamine oxidase, cholinesterases, amyloid-beta aggregation.The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.
This table outlines potential therapeutic areas for this compound and the rationale for their exploration.

Advanced Integration of Computational Methods for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. The rational design and optimization of this compound derivatives will be significantly accelerated by the advanced integration of a variety of computational methods. These in silico approaches can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the synthesis of more potent and selective compounds.

Future computational efforts should encompass:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound derivatives to the target's active site. This information can guide the design of new analogs with improved binding characteristics. Virtual screening of large compound libraries can also be employed to identify novel pyrrole-oxazole-containing hits.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to develop mathematical relationships between the structural features of this compound derivatives and their biological activity. acs.orgresearchgate.net These models can then be used to predict the activity of unsynthesized compounds and to prioritize synthetic efforts.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to design novel scaffolds that retain the key interactions with a biological target while possessing improved physicochemical properties.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of the drug discovery process is crucial to avoid costly late-stage failures. Computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity of this compound derivatives.

Quantum Mechanical Calculations: Quantum mechanical (QM) methods can provide a deeper understanding of the electronic properties of the this compound scaffold and its interactions with biological targets. This can be particularly useful for elucidating reaction mechanisms and for designing compounds with specific electronic properties.

A summary of computational approaches and their applications is provided in Table 3.

Computational MethodApplication in this compound Research
Molecular Docking Prediction of binding modes and affinities to biological targets; virtual screening.
QSAR Elucidation of structure-activity relationships; prediction of biological activity.
Pharmacophore Modeling Design of novel scaffolds with improved properties.
ADMET Prediction Early assessment of drug-likeness and potential liabilities.
Quantum Mechanics Understanding electronic properties and reaction mechanisms.
This table details the application of various computational methods in the research and development of this compound derivatives.

Design and Synthesis of Multifunctional Pyrrole-Oxazole Hybrid Systems for Synergistic Effects

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug design to create multifunctional molecules with potentially synergistic or additive biological effects. The this compound scaffold is an ideal platform for the development of such hybrid systems, given the diverse biological activities associated with both the pyrrole and oxazole rings.

Future research in this domain should explore:

Hybridization with Known Pharmacophores: The conjugation of the this compound core with other known bioactive moieties could lead to the development of novel agents with enhanced efficacy or a broader spectrum of activity. For example, linking it to a known anticancer drug could result in a hybrid molecule that targets multiple pathways involved in cancer progression.

Design of Dual-Targeting Ligands: By carefully designing the linker and the attached pharmacophore, it may be possible to create hybrid molecules that simultaneously interact with two different biological targets. This approach can be particularly effective in treating complex diseases with multifactorial etiologies.

Development of Theranostic Agents: The incorporation of imaging agents (e.g., fluorescent dyes or radioisotopes) into the this compound scaffold could lead to the development of theranostic agents that combine therapeutic and diagnostic capabilities in a single molecule.

Investigation of Synergistic Mechanisms: It will be crucial to investigate the underlying mechanisms of action of these hybrid systems to understand whether they exhibit true synergism, where the combined effect is greater than the sum of the individual effects.

Examples of potential hybrid systems are outlined in Table 4.

Hybrid SystemPotential Therapeutic ApplicationRationale for Synergy
Pyrrole-Oxazole-Kinase Inhibitor CancerTargeting multiple signaling pathways involved in cell proliferation and survival.
Pyrrole-Oxazole-Antimicrobial Peptide Infectious DiseasesCombining membrane disruption with the inhibition of intracellular targets.
Pyrrole-Oxazole-Antioxidant Neurodegenerative Diseases, InflammationMitigating oxidative stress while simultaneously modulating disease-specific targets.
Pyrrole-Oxazole-Photosensitizer Photodynamic TherapyEnhancing the efficacy of photodynamic therapy by targeting cancer cells.
This table provides examples of potential multifunctional hybrid systems based on the this compound scaffold and the rationale for their design.

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